molecular formula C14H26N2O5 B2652779 Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate CAS No. 243973-69-5

Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate

Cat. No. B2652779
CAS RN: 243973-69-5
M. Wt: 302.371
InChI Key: IOJNWYJYJHXUNU-UHFFFAOYSA-N
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Description

Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate is a chemical compound with the CAS Number: 243973-69-5 . It has a molecular weight of 302.37 and a molecular formula of C14H26N2O5 . It is a solid substance that should be stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The InChI code for Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate is 1S/C14H26N2O5/c1-13(2,3)20-11(17)15-7-9-19-10-8-16(15)12(18)21-14(4,5)6/h7-10H2,1-6H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate is a solid substance . Unfortunately, specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the web search results .

Scientific Research Applications

Synthesis and Chiral Applications

Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate derivatives have been utilized as chiral auxiliaries and building blocks in the synthesis of complex molecules. The compound, among others in its class, has shown effectiveness in the enantioselective synthesis, which is crucial for the production of chiral drugs and other bioactive molecules. For example, tert-butyl phenylazocarboxylates have been used as versatile building blocks in synthetic organic chemistry for nucleophilic substitutions and radical reactions, leading to products with potential pharmaceutical applications (Jasch, Höfling, & Heinrich, 2012).

Oxidative Difunctionalization

The oxidative 1,2-difunctionalization of activated alkenes using derivatives like di-tert-butyl peroxide showcases the compound's utility in synthesizing functionalized oxindoles, important intermediates in pharmaceutical chemistry. This process represents a novel organomediated strategy for alkene difunctionalization, facilitated by Lewis acids (Zhou et al., 2013).

Antioxidant Activity

Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate derivatives have also been explored for their antioxidant properties. The synthesis of new derivatives bearing the 1,3,4-oxadiazole and di-tert-butylphenol moieties led to compounds with significant free-radical scavenging ability, demonstrating the potential for these molecules in creating antioxidant agents (Shakir, Ariffin, & Abdulla, 2014).

Trifluoromethylation and C-H Activation

The compound has found applications in copper-catalyzed oxidative trifluoromethylation of heteroarenes, providing a route to trifluoromethylated heteroarenes. These reactions are significant for developing pharmaceuticals and agrochemicals due to the importance of trifluoromethyl groups in enhancing the metabolic stability and bioavailability of bioactive compounds (Chu & Qing, 2012).

Metabolic Studies

In the domain of drug metabolism and disposition, derivatives of Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate have been studied for their metabolic pathways. For instance, the enzymatic C-Demethylation in rat liver microsomes of specific inhibitors indicates the complex metabolic fate of these compounds, highlighting the importance of understanding these pathways for drug development (Yoo et al., 2008).

Safety and Hazards

The safety information for Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

ditert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-13(2,3)20-11(17)15-7-9-19-10-8-16(15)12(18)21-14(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJNWYJYJHXUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate

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